molecular formula C14H15NO B1630556 Dibenzylhydroxylamine CAS No. 621-07-8

Dibenzylhydroxylamine

Cat. No. B1630556
CAS RN: 621-07-8
M. Wt: 213.27 g/mol
InChI Key: GXELTROTKVKZBQ-UHFFFAOYSA-N
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Patent
US06031130

Procedure details

Dibenzylamine (3.0 g, 0.0152 mole) was added with ethyl acetate (15 ml) and anhydrous magnesium sulfate (3 g), and the mixture was stirred under ice cooling. A solution of methyltrioxorhenium (0.0114 g, 0.0457 mmole) dissolved in 35% aqueous hydrogen peroxide (1.8 g, 0.018 mole) was added dropwise to the mixture over 1 hour so as to keep internal temperature at 5° C. to 10° C. After the reaction mixture was stirred at the same temperature for 1 hour, the magnesium sulfate was removed by filtration, and the filtrate was added with a solution of oxalic acid (1.23 g, 0.0137 mole) dissolved in acetone (7 ml). The mixture was stirred for 30 minutes under ice cooling, and the precipitated crystals were collected by filtration to obtain oxalic acid salt of N,N-dibenzylhydroxylamine (3.0 g, yield: 65.2%) having melting point of 152-153° C. Chemical structure of the product was analyzed by 1H-NMR, mass spectrometry and elemental analysis. 1H-NMR (DMSO-D6) σ (ppm) (multiplicity, integrated value): 7.45-7.12 (m, 11H), 3.85 (s, 4H). Elemental analysis, calculated for C16H17N1O5 : C, 63.36; H, 5.65; N, 4.62, found: C, 63.30; H, 5.65; N, 4.62.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Three
Quantity
1.8 g
Type
reactant
Reaction Step Four
Quantity
0.0114 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S([O-])([O-])(=O)=[O:17].[Mg+2].OO.[C:24]([OH:29])(=[O:28])[C:25]([OH:27])=[O:26]>CC(C)=O.C[Re](=O)(=O)=O.C(OCC)(=O)C>[C:24]([OH:29])(=[O:28])[C:25]([OH:27])=[O:26].[CH2:9]([N:8]([CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[OH:17])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NCC1=CC=CC=C1
Name
Quantity
3 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
1.23 g
Type
reactant
Smiles
C(C(=O)O)(=O)O
Step Three
Name
Quantity
7 mL
Type
solvent
Smiles
CC(=O)C
Step Four
Name
Quantity
1.8 g
Type
reactant
Smiles
OO
Name
Quantity
0.0114 g
Type
catalyst
Smiles
C[Re](=O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred under ice cooling
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise to the mixture over 1 hour so as
Duration
1 h
CUSTOM
Type
CUSTOM
Details
at 5° C. to 10° C
STIRRING
Type
STIRRING
Details
After the reaction mixture was stirred at the same temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the magnesium sulfate was removed by filtration
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 minutes under ice cooling
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration

Outcomes

Product
Name
Type
product
Smiles
C(C(=O)O)(=O)O
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(O)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 65.2%
YIELD: CALCULATEDPERCENTYIELD 102.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.